[4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE
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Overview
Description
[4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C23H27NO2 It is known for its unique structural properties, which include a tert-butyl group and a dimethylphenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for efficiency and yield. The use of automated reactors and continuous flow systems can enhance the scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its piperazine ring is a common motif in many biologically active molecules, making it a valuable tool for probing biological systems.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. Piperazine derivatives are known for their pharmacological activities, including anti-inflammatory, antipsychotic, and antiviral properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The tert-butyl and dimethylphenyl groups may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4-Benzoylpiperidino)[4-(tert-butyl)phenyl]methanone: Similar in structure but with a benzoyl group instead of a dimethylphenyl group.
4-tert-Butylphenylboronic acid: Contains a tert-butylphenyl group but lacks the piperazine ring.
Uniqueness
[4-(TERT-BUTYL)PHENYL][4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is unique due to its combination of a piperazine ring with both tert-butyl and dimethylphenyl groups. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-17-7-6-8-21(18(17)2)24-13-15-25(16-14-24)22(26)19-9-11-20(12-10-19)23(3,4)5/h6-12H,13-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGBDAWRVAFQFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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